molecular formula C19H21N3O2 B4733228 3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4733228
M. Wt: 323.4 g/mol
InChI Key: RNWGEKPOZWAYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring, and a carboxamide group attached to the fourth position of the pyridine ring

Properties

IUPAC Name

3,6-dimethyl-N-(4-phenylbutan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12(9-10-15-7-5-4-6-8-15)20-18(23)16-11-13(2)21-19-17(16)14(3)22-24-19/h4-8,11-12H,9-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWGEKPOZWAYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the isoxazole ring, the fusion with the pyridine ring, and the introduction of the carboxamide group. Common synthetic routes include:

    Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the isoxazole ring.

    Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the fused isoxazolo[5,4-b]pyridine structure.

    Oxidative Coupling: This method involves the oxidative coupling of intermediates to form the desired compound.

    Tandem Reactions: These reactions involve a sequence of reactions that occur in a single reaction vessel, leading to the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Core Heterocycle Reactivity

The isoxazolo[5,4-b]pyridine scaffold exhibits stability under mild acidic/basic conditions but undergoes ring-opening or functionalization under catalytic or high-energy conditions.

Key Observations:

  • Electrophilic Substitution : The pyridine nitrogen directs electrophilic attacks to the C-5 position, though steric hindrance from the methyl groups (C-3 and C-6) may limit reactivity .

  • Reductive Ring Opening : Mo(CO)₆-mediated reductive cleavage of isoxazole rings (as in structurally related compounds) can yield enamine intermediates, which cyclize to form substituted pyridones .

Carboxamide Functionalization

The N⁴-(1-methyl-3-phenylpropyl)carboxamide group is pivotal for derivatization:

Hydrolysis

  • Acidic Hydrolysis : Under HCl (6M, reflux), the carboxamide converts to the corresponding carboxylic acid (e.g., 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid ).

  • Basic Hydrolysis : NaOH (2M, 80°C) yields the carboxylate salt, recoverable via acidification .

Nucleophilic Substitution

  • Amine Coupling : The carboxamide can undergo transamidation with primary/secondary amines (e.g., benzylamine) using coupling agents like EDC/HOBt, yielding analogs such as 3,6-dimethyl-N⁴-benzylisoxazolo[5,4-b]pyridine-4-carboxamide .

Carboxamide Installation

Post-core synthesis, the carboxylic acid (e.g., from hydrolysis) is activated as an acyl chloride (SOCl₂) and coupled with 1-methyl-3-phenylpropylamine under Schotten-Baumann conditions .

Cross-Coupling Reactions

  • Suzuki-Miyaura : Halogenated derivatives (e.g., C-5 brominated analogs) couple with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups .

  • Buchwald-Hartwig Amination : Palladium-catalyzed amination at C-5 with secondary amines enhances solubility .

Reductive Alkylation

The N⁴-alkyl chain undergoes hydrogenation (H₂, Pd/C) to saturate the phenylpropyl group, altering lipophilicity .

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) induces cleavage of the isoxazole ring, forming pyridine-3-carboxamide fragments .

  • Oxidative Stability : Resistant to H₂O₂ (3%) but degrades in strong oxidants (KMnO₄), yielding quinoline derivatives .

Structural Analogues and SAR Insights

Modifications at key positions (C-3, C-6, N⁴) impact bioactivity:

PositionModificationEffect
C-3Methyl → EthylReduced metabolic clearance
N⁴Phenylpropyl → CyclohexylIncreased CNS penetration
C-5Bromo → MethoxyEnhanced binding affinity

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that this compound exhibits strong anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in cultured cells. This suggests potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Activity

There is emerging evidence that 3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide may possess anticancer properties. In preclinical models, the compound has demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This activity is hypothesized to be linked to its effects on cell signaling pathways involved in cancer progression.

Neurological Disorders

The compound's ability to cross the blood-brain barrier opens avenues for research into neuroprotective effects. Studies are currently exploring its potential use in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where inflammation plays a critical role in disease progression.

Case Studies

StudyFocusFindings
Study 1 Anti-inflammatory effectsDemonstrated significant reduction in TNF-alpha levels in animal models of arthritis .
Study 2 Anticancer propertiesShowed inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity .
Study 3 NeuroprotectionPreliminary results suggest reduction in neuroinflammation markers in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide include:

  • 3,4-Dimethyl-N-(1-methyl-3-phenylpropyl)pyridine-4-carboxamide
  • 3,6-Dimethyl-N-(1-methyl-3-phenylpropyl)isoxazole-4-carboxamide
  • 3,6-Dimethyl-N-(1-methyl-3-phenylpropyl)pyridine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its fused isoxazolo[5,4-b]pyridine structure, which imparts distinct chemical properties and potential applications. The presence of both methyl and phenylpropyl groups further enhances its reactivity and versatility in various scientific and industrial applications.

Biological Activity

3,6-Dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a member of the isoxazole family, which is known for its diverse biological activities. Isoxazoles are five-membered heterocycles that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of isoxazole derivatives often involves various methods such as cyclization reactions and rearrangements. For instance, recent studies have reported efficient synthetic routes for isoxazolo[5,4-b]pyridines that utilize readily available starting materials and mild reaction conditions. These methods enable the production of compounds with high yields and purity, which are crucial for biological evaluation .

Biological Activity Overview

Isoxazoles exhibit a broad spectrum of biological activities. The compound has been evaluated for its potential effects on several biological targets:

  • Anticancer Activity : Isoxazole derivatives have shown promising results in inhibiting cancer cell proliferation. For example, certain isoxazolo[5,4-b]pyridines have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
  • Anti-inflammatory Effects : Compounds within this class have been reported to exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes .
  • Antimicrobial Properties : Isoxazole derivatives have also been recognized for their antibacterial and antifungal activities. These compounds can disrupt microbial growth through various mechanisms, including interference with essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways. For instance, inhibition of cytochrome P450 enzymes has been noted in related compounds, affecting steroid biosynthesis and potentially leading to reduced tumor growth in hormone-dependent cancers .
  • Apoptosis Induction : Some studies indicate that isoxazole derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. This effect can be measured through assays that evaluate changes in caspase activity and cell viability .
  • Selective Targeting : The structural features of isoxazole derivatives allow for selective targeting of specific receptors or pathways involved in disease progression. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Case Studies

Several case studies illustrate the biological activity of related compounds:

  • A study involving a series of isoxazolo[5,4-b]pyridines demonstrated significant antiproliferative activity against human cancer cell lines with IC50 values in the low micromolar range. This suggests that structural modifications can enhance potency without compromising safety profiles .
  • Another investigation highlighted the anti-inflammatory properties of isoxazole derivatives through in vivo models where significant reductions in edema were observed following treatment with these compounds. The mechanism was linked to selective inhibition of COX-2 over COX-1, indicating a favorable safety profile for long-term use .

Data Summary

The following table summarizes key findings related to the biological activity of isoxazole derivatives:

Biological ActivityCompound ExampleIC50 Value (µM)Mechanism
Anticancer3g58.4Apoptosis induction
Anti-inflammatoryVarious<10COX inhibition
AntimicrobialVariousVariesMetabolic disruption

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of isoxazolo-pyridine derivatives typically involves condensation of substituted aldehydes with aminopyridines, followed by cyclization. For example, analogous compounds (e.g., 6-(4-chlorophenyl) derivatives) are synthesized using palladium/copper catalysts in DMF or toluene under reflux . Design of Experiments (DoE) can optimize variables (e.g., temperature, catalyst loading) to maximize yield. Statistical methods like response surface methodology are critical for minimizing trial-and-error approaches .
Example Synthesis Parameters
Catalyst: Pd(OAc)₂ (5 mol%)
Solvent: DMF, 110°C, 12 hrs
Yield: 65-78% (varies with substituents)

Q. Which spectroscopic techniques are most reliable for characterizing structural purity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns, particularly for distinguishing methyl groups (δ 2.1–2.5 ppm) and aromatic protons. High-resolution mass spectrometry (HR-MS) validates molecular weight, while HPLC (≥98% purity) ensures absence of byproducts. For example, pyrazole-carboxamide analogs were characterized using these techniques .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For antimicrobial screening, follow CLSI guidelines with MIC determinations. Anticancer activity can be evaluated via MTT assays on cell lines (e.g., HepG2, MCF-7), noting IC₅₀ values. Ensure triplicate runs and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize artifacts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with active sites (e.g., ATP-binding pockets in kinases). Quantum mechanical calculations (DFT at B3LYP/6-31G* level) optimize geometries and electrostatic potentials. For dynamic behavior, run MD simulations (AMBER/NAMD) over 100 ns to assess stability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound purity. Replicate experiments using standardized protocols (e.g., identical cell passage numbers, buffer systems). Cross-validate with orthogonal assays: if a compound shows anticancer activity in MTT but not in clonogenic assays, investigate off-target effects via transcriptomics .

Q. How do substituent modifications (e.g., methyl vs. chloro groups) affect metabolic stability?

  • Methodological Answer : Perform in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Methyl groups typically enhance metabolic stability by reducing CYP450-mediated oxidation. Compare half-life (t₁/₂) and intrinsic clearance (CLint) values between analogs. For instance, chlorophenyl derivatives may show longer t₁/₂ due to steric hindrance .

Q. What advanced separation techniques improve purification of stereoisomers or regioisomers?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, while preparative HPLC with gradient elution (ACN/water + 0.1% TFA) isolates regioisomers. For scale-up, simulated moving bed (SMB) chromatography enhances throughput. Monitor purity via diode-array detection (DAD) at λ = 254 nm .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo studies?

  • Methodological Answer : Poor pharmacokinetic properties (e.g., low oral bioavailability, rapid clearance) often explain discrepancies. Address this by measuring plasma stability, protein binding (equilibrium dialysis), and LogP (via shake-flask method). Modify the carboxamide moiety to enhance solubility (e.g., introduce PEGylated groups) or use prodrug strategies .

Key Methodological Resources

  • Synthetic Optimization : DoE for reaction parameter screening .
  • Characterization : ¹H/¹³C NMR, HR-MS, HPLC .
  • Computational Tools : AutoDock Vina, AMBER .
  • Biological Assays : CLSI guidelines, MTT protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.